molecular formula C25H28N2O6 B050775 (4S)-4-N-Fmoc-amino-1-Boc-L-proline CAS No. 174148-03-9

(4S)-4-N-Fmoc-amino-1-Boc-L-proline

Cat. No. B050775
M. Wt: 452.5 g/mol
InChI Key: UPXRTVAIJMUAQR-BTYIYWSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-N-Fmoc-amino-1-Boc-L-proline, or Fmoc-Pro-OH, is an amino acid derivative with a wide range of applications in the scientific and medical fields. It is an important building block in peptide synthesis, as it is a key component of the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy for peptide synthesis. Fmoc-Pro-OH has also been used in many other areas of research, including enzyme-catalyzed reactions, medicinal chemistry, and protein engineering.

Scientific Research Applications

  • Proline Amino Acids for Sensitive Application in 19F NMR :

    • (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, synthesized as Fmoc-, Boc-, and free amino acids, were used in α-helical and polyproline helix peptides.
    • These amino acids exhibited distinct conformational preferences, with (2S,4R)-perfluoro-tert-butyl 4-hydroxyproline promoting polyproline helix.
    • The peptides containing these amino acids were sensitively detected by 19F NMR, suggesting their application in probes and medicinal chemistry (Tressler & Zondlo, 2014).
  • Synthesis of Boc and Fmoc Protected Fluoroproline :

    • Boc-cis-4-fluoro-L-proline and 4-difluoro-L-proline were synthesized from trans-4-hydroxy-L-proline methyl ester, useful in classical peptide synthesis (Demange, Ménez, & Dugave, 1998).
  • Fluorinated Peptides as Potential Inhibitors of HIV Protease :

    • N-Fmoc-4-fluoro-L-proline methyl ester was synthesized for solid and solution phase peptide synthesis.
    • The study involved the preparation of fluoropeptides, including the hexapeptide Boc-AlaAla-Phe-Pro(F)-Val-Val-OMe, but they did not display anti-protease or anti-HIV activity (Tran et al., 1997).
  • Synthesis of N-Fmoc-α-amino acids with DNA nucleobases :

    • This research involved the synthesis of N-Fmoc α-amino acids carrying a nucleobase in the side chain, starting from l-glutamic acid, which was used for solid phase peptide synthesis (Ciapetti, Soccolini, & Taddei, 1997).
  • Application in Solid-Phase Peptide Synthesis (SPPS) :

    • Fmoc and Boc groups are used to protect the α-amino function in SPPS, and the study demonstrated the use of Mmsb linker for combining these two groups in peptide synthesis (Nandhini, Albericio, & de la Torre, 2022).
  • Protected aminooxyprolines for Library Synthesis :

    • Aminooxy-containing proline analogues bearing Fmoc/Boc protection were synthesized and used in peptides using Fmoc protocols.
    • This facilitated post solid-phase diversification strategies through reaction with aldehyde libraries (Liu, Stephen, Fisher, & Burke, 2008).

properties

IUPAC Name

(2S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXRTVAIJMUAQR-BTYIYWSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373257
Record name (4S)-4-N-Fmoc-amino-1-Boc-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-N-Fmoc-amino-1-Boc-L-proline

CAS RN

174148-03-9
Record name (4S)-4-N-Fmoc-amino-1-Boc-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4S)-Pyrrolidine-2-carboxylic acid, N1-BOC 4-FMOC protected
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Lorthiois, K Anderson, A Vulpetti… - Journal of medicinal …, 2017 - ACS Publications
The highly specific S1 serine protease factor D (FD) plays a central role in the amplification of the complement alternative pathway (AP) of the innate immune system. Genetic …
Number of citations: 32 pubs.acs.org

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